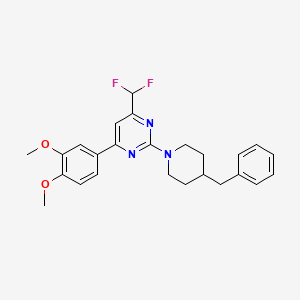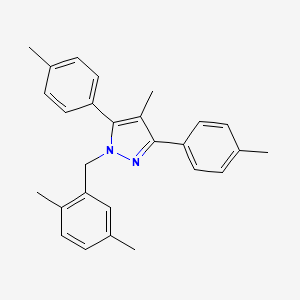
2-(4-Benzylpiperidin-1-yl)-4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-BENZYLPIPERIDINO)-4-(DIFLUOROMETHYL)-6-(3,4-DIMETHOXYPHENYL)PYRIMIDINE is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This compound is characterized by the presence of a benzylic piperidine moiety, a difluoromethyl group, and a dimethoxyphenyl group attached to the pyrimidine ring. These structural features contribute to its unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BENZYLPIPERIDINO)-4-(DIFLUOROMETHYL)-6-(3,4-DIMETHOXYPHENYL)PYRIMIDINE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic or basic conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via a nucleophilic substitution reaction using a difluoromethylating agent such as difluoromethyl iodide.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached through a Suzuki coupling reaction between a boronic acid derivative of the dimethoxyphenyl group and a halogenated pyrimidine intermediate.
Incorporation of the Benzylic Piperidine Moiety: The benzylic piperidine moiety can be introduced via a reductive amination reaction between a benzylamine derivative and a piperidine aldehyde.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
2-(4-BENZYLPIPERIDINO)-4-(DIFLUOROMETHYL)-6-(3,4-DIMETHOXYPHENYL)PYRIMIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrimidine ring or the benzylic piperidine moiety using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated derivatives, nucleophiles, or electrophiles under suitable solvent and temperature conditions.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with functional groups such as alcohols or amines.
Substitution: Substituted derivatives with various functional groups depending on the reagents used.
科学的研究の応用
2-(4-BENZYLPIPERIDINO)-4-(DIFLUOROMETHYL)-6-(3,4-DIMETHOXYPHENYL)PYRIMIDINE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer, infections, and neurological disorders.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
作用機序
The mechanism of action of 2-(4-BENZYLPIPERIDINO)-4-(DIFLUOROMETHYL)-6-(3,4-DIMETHOXYPHENYL)PYRIMIDINE involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and proteins that are involved in various biological processes.
Pathways: Signal transduction pathways, metabolic pathways, and gene expression pathways that are modulated by the compound.
The exact mechanism of action may vary depending on the specific biological activity being studied.
類似化合物との比較
Similar Compounds
2-(4-BENZYLPIPERIDINO)-4-(METHYL)-6-(3,4-DIMETHOXYPHENYL)PYRIMIDINE: Similar structure but with a methyl group instead of a difluoromethyl group.
2-(4-BENZYLPIPERIDINO)-4-(DIFLUOROMETHYL)-6-(3,4-DIMETHOXYBENZYL)PYRIMIDINE: Similar structure but with a dimethoxybenzyl group instead of a dimethoxyphenyl group.
Uniqueness
2-(4-BENZYLPIPERIDINO)-4-(DIFLUOROMETHYL)-6-(3,4-DIMETHOXYPHENYL)PYRIMIDINE is unique due to the presence of the difluoromethyl group, which can impart distinct chemical and biological properties compared to similar compounds
特性
分子式 |
C25H27F2N3O2 |
|---|---|
分子量 |
439.5 g/mol |
IUPAC名 |
2-(4-benzylpiperidin-1-yl)-4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)pyrimidine |
InChI |
InChI=1S/C25H27F2N3O2/c1-31-22-9-8-19(15-23(22)32-2)20-16-21(24(26)27)29-25(28-20)30-12-10-18(11-13-30)14-17-6-4-3-5-7-17/h3-9,15-16,18,24H,10-14H2,1-2H3 |
InChIキー |
JIAZYVVYVMVAIR-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C2=CC(=NC(=N2)N3CCC(CC3)CC4=CC=CC=C4)C(F)F)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(6-ethyl-1-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl]-N-hexylacetamide](/img/structure/B14924845.png)
![(2Z)-2-[(3,5-dimethoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B14924860.png)
![N-(3-chloro-4-fluorophenyl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B14924872.png)
![7-(naphthalen-2-yl)-1-(propan-2-yl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14924886.png)
![4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-[4-(1H-pyrazol-1-yl)phenyl]benzamide](/img/structure/B14924888.png)
![1,3-dimethyl-N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14924895.png)
![N'-[(E)-{3-[(2-chlorobenzyl)oxy]-4-methoxyphenyl}methylidene]benzenesulfonohydrazide](/img/structure/B14924898.png)
![N-(1-benzyl-1H-pyrazol-3-yl)-5-[1-(5-methyl-3-nitro-1H-pyrazol-1-yl)propyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14924905.png)
![N-[1-(4-methoxyphenyl)ethyl]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14924909.png)
![1-methyl-3-{[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamoyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B14924917.png)
![6-(furan-2-yl)-N,1,3-trimethyl-N-(1-methylpiperidin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14924923.png)
![(6-ethyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(morpholin-4-yl)methanone](/img/structure/B14924926.png)

